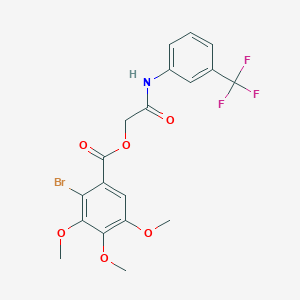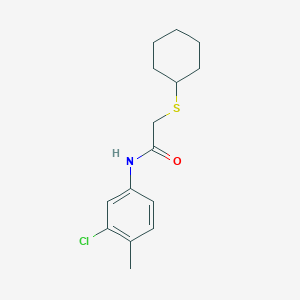
2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 2-bromo-3,4,5-trimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 2-bromo-3,4,5-trimethoxybenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as 'OTPB' and is a member of the benzoate ester family. OTPB is a white crystalline powder that is soluble in organic solvents such as chloroform, acetone, and methanol.
Mecanismo De Acción
The mechanism of action of OTPB is not well understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body. Studies have shown that OTPB exhibits potent antiproliferative activity against various cancer cell lines, indicating that it may act as a cytotoxic agent. In addition, OTPB has been shown to inhibit acetylcholinesterase activity, suggesting that it may have potential as a therapeutic agent for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
OTPB has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that OTPB inhibits the growth of cancer cells by inducing apoptosis or cell cycle arrest. In addition, OTPB has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and tyrosinase. In vivo studies have shown that OTPB exhibits antitumor activity in animal models, indicating its potential as a therapeutic agent for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OTPB has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be obtained in high yields. In addition, OTPB exhibits potent biological activity at low concentrations, making it a valuable tool for studying various biological processes. However, OTPB has several limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of OTPB. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is the development of new synthetic methods for the preparation of OTPB and its derivatives. Furthermore, the elucidation of the mechanism of action of OTPB and its interaction with various enzymes and receptors may lead to the discovery of new drug targets and the development of more effective therapies.
Métodos De Síntesis
The synthesis of OTPB involves the reaction of 2-bromo-3,4,5-trimethoxybenzoic acid with N-(3-trifluoromethylphenyl)glycine methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in anhydrous dichloromethane at room temperature for 24 hours, followed by purification using column chromatography. The yield of OTPB is approximately 70%.
Aplicaciones Científicas De Investigación
OTPB has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, OTPB has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In material science, OTPB has been used as a building block for the synthesis of various organic materials such as liquid crystals and polymers. In organic synthesis, OTPB has been employed as a versatile reagent for the preparation of various functionalized compounds.
Propiedades
Nombre del producto |
2-Oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl 2-bromo-3,4,5-trimethoxybenzoate |
|---|---|
Fórmula molecular |
C19H17BrF3NO6 |
Peso molecular |
492.2 g/mol |
Nombre IUPAC |
[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl] 2-bromo-3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C19H17BrF3NO6/c1-27-13-8-12(15(20)17(29-3)16(13)28-2)18(26)30-9-14(25)24-11-6-4-5-10(7-11)19(21,22)23/h4-8H,9H2,1-3H3,(H,24,25) |
Clave InChI |
SYZNJHMDRQZRRH-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1)C(=O)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)Br)OC)OC |
SMILES canónico |
COC1=C(C(=C(C(=C1)C(=O)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)Br)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-N-benzyl-7-methyl-5-oxo-2-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B255382.png)
![8-(trifluoromethyl)-2,3-dihydro-1H-[1,4]oxazepino[6,5-c]quinolin-5-one](/img/structure/B255384.png)


![2-{[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}-N-(2-phenylethyl)acetamide](/img/structure/B255390.png)
![N-(2,3-dimethylphenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanamide](/img/structure/B255393.png)




